finasteride -

finasteride

Catalog Number: EVT-7938833
CAS Number:
Molecular Formula: C23H36N2O2
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Finasteride was first synthesized in the late 1980s by scientists at Merck & Co., Inc. It belongs to the class of medications known as steroidal 5-alpha-reductase inhibitors. The compound's chemical structure is characterized by its ability to selectively bind to the type II isoenzyme of 5-alpha-reductase, making it a targeted therapy for conditions mediated by androgenic activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of finasteride involves several steps, typically starting from steroid precursors. One notable method outlined in US Patent 4,760,071 involves the reaction of 17β-(2-pyridylthio) carboxylate of 4-aza-5α-androst-1-ene-3-one with t-butylamine. This process includes the following steps:

  1. Formation of Intermediates: The initial reaction forms a key intermediate which undergoes further transformations.
  2. Dehydrogenation: A dehydrogenation step is performed using reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone.
  3. Purification: The final product is purified through recrystallization techniques to yield finasteride in high purity.
Molecular Structure Analysis

Structure and Data

Finasteride has a molecular formula of C23H36N2O2C_{23}H_{36}N_{2}O_{2} and a molecular weight of approximately 372.54 g/mol. Its structural characteristics include:

  • Core Structure: A steroid nucleus with specific functional groups that facilitate its interaction with the enzyme.
  • Chirality: The compound contains several chiral centers which contribute to its biological activity.

The stereochemistry of finasteride is crucial for its function as it selectively inhibits the target enzyme without affecting other pathways significantly.

Chemical Reactions Analysis

Reactions and Technical Details

Finasteride's primary chemical reaction is its interaction with the enzyme 5-alpha-reductase, where it acts as a competitive inhibitor. The mechanism involves:

  1. Binding: Finasteride binds to the active site of the enzyme, preventing the conversion of testosterone to dihydrotestosterone.
  2. Inhibition: This inhibition leads to decreased levels of dihydrotestosterone, resulting in therapeutic effects such as reduced prostate size and hair regrowth.

In laboratory settings, finasteride can also undergo hydrolysis and oxidation reactions under specific conditions, but these are not typically part of its therapeutic use .

Mechanism of Action

Process and Data

The mechanism by which finasteride exerts its effects can be summarized as follows:

  1. Enzyme Inhibition: By binding to the type II isoenzyme of 5-alpha-reductase, finasteride inhibits the conversion process that leads to dihydrotestosterone production.
  2. Physiological Effects: The reduction in dihydrotestosterone levels alleviates symptoms associated with benign prostatic hyperplasia and promotes hair growth in androgenetic alopecia patients.

Clinical studies have demonstrated that finasteride can lead to significant improvements in urinary flow rates and reductions in prostate volume within months of treatment initiation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Finasteride is typically presented as a white crystalline powder.
  • Solubility: It is slightly soluble in water but more soluble in organic solvents like methanol and ethanol.

Chemical Properties

  • Melting Point: The melting point ranges from 252°C to 254°C.
  • Stability: Finasteride is stable under normal conditions but should be protected from light and moisture to maintain its efficacy.

Analytical methods such as liquid chromatography have been employed to assess the purity and concentration of finasteride in pharmaceutical formulations .

Applications

Scientific Uses

Finasteride has several important applications in medicine:

  • Benign Prostatic Hyperplasia Treatment: It reduces prostate size and alleviates urinary symptoms associated with this condition.
  • Androgenetic Alopecia Treatment: Finasteride promotes hair regrowth in men suffering from male pattern baldness.
  • Research Applications: Due to its mechanism of action, finasteride is often used in studies related to hormonal regulation and prostate health.
Enzymatic Interaction and Molecular Mechanisms

5α-Reductase Isoenzyme Inhibition Profiles

Finasteride selectively targets 5α-reductase (5α-R) isoenzymes, which catalyze the irreversible reduction of testosterone to dihydrotestosterone (DHT). Three nuclear isoforms exist:

  • Type I (SRD5A1): Primarily expressed in liver, skin, and sebaceous glands. Finasteride inhibits this isoform weakly (K_i ~ 300 nM) [1] [6].
  • Type II (SRD5A2): Located in prostate, hair follicles, and genital tissues. Finasteride potently inhibits SRD5A2 with subnanomolar affinity (K_i = 0.1–1 nM) [1] [7].
  • Type III (SRD5A3): Involved in protein glycosylation; finasteride shows moderate inhibition (K_i ~ 60 nM) [6] [7].

Table 1: Finasteride Inhibition Profiles of 5α-Reductase Isoenzymes

IsoenzymeGeneTissue DistributionInhibition (K_i)Selectivity vs. Type II
Type ISRD5A1Liver, skin~300 nM300-fold weaker
Type IISRD5A2Prostate, hair follicles0.1–1 nMReference
Type IIISRD5A3Endoplasmic reticulum~60 nM60-fold weaker

In vivo studies confirm >90% suppression of prostatic DHT via SRD5A2 inhibition, while SRD5A1 activity is only partially reduced [8].

Structural Basis of Competitive Inhibition at the Catalytic Site

The crystal structure of human SRD5A2 (2.8 Å resolution) reveals finasteride occupies the enzyme’s catalytic pocket within a 7-transmembrane domain [7]. Key interactions include:

  • Covalent adduct formation: Finasteride’s Δ¹⁻² double bond undergoes hydride transfer from NADPH, forming a stable NADP-dihydrofinasteride (NADP-DHF) adduct. This irreversibly traps the enzyme-cofactor complex [7] [10].
  • Active site residues: Glu57 and Tyr91 form hydrogen bonds with finasteride’s C3-ketone, positioning it for reduction. Mutation of these residues abolishes inhibition [7].
  • Steric occlusion: The fused azasteroid ring system mimics the steroid substrate, blocking testosterone access [5] [7].

In contrast, finasteride inhibits 5β-reductase (AKR1D1) reversibly (K_i = 1–10 µM) by competitively binding its catalytic site via hydrogen bonding to Tyr58/Glu120, but without adduct formation [3] [10].

Differential Selectivity for Type II vs. Type III Isoenzymes

Although both SRD5A2 and SRD5A3 share structural homology, finasteride’s selectivity arises from:

  • Active site topology: SRD5A2’s narrower substrate channel accommodates finasteride’s A-ring conformation, while SRD5A3’s broader cavity reduces binding affinity [6] [7].
  • Cofactor interactions: NADPH alignment in SRD5A2 optimizes finasteride reduction, whereas SRD5A3 lacks equivalent positioning [7].
  • Kinetic parameters: SRD5A2 exhibits 100-fold higher catalytic efficiency (k_cat/K_m) for testosterone than SRD5A3, enhancing finasteride’s mechanism-based inhibition [6].

Table 2: Structural and Functional Comparison of Type II vs. Type III Isoenzymes

FeatureSRD5A2 (Type II)SRD5A3 (Type III)
Catalytic siteNarrow, enclosed cavityBroader substrate channel
NADPH alignmentOptimal for Δ¹⁻² reductionSuboptimal for adduct formation
kcat/Km (T)45,000 M⁻¹s⁻¹~450 M⁻¹s⁻¹
Inhibition modeIrreversible (adduct-forming)Competitive, reversible

Allosteric Modulation Effects on Enzyme Kinetics

Finasteride alters 5α-R kinetics beyond competitive inhibition:

  • NADPH-dependent allostery: Binding stabilizes a closed conformation of SRD5A2, reducing cofactor dissociation (k_off = 2.74 × 10⁻⁷ s⁻¹) and prolonging inhibition [7] [10].
  • Negative cooperativity: In prostate tissue, finasteride suppresses SRD5A2 activity 100-fold but only modestly affects SRD5A1 (3-fold reduction), suggesting tissue-specific allosteric networks [8].
  • Time-dependent inhibition: Preincubation with NADPH enhances finasteride’s potency against SRD5A2 (IC₅₀ shifts from 4 nM to 0.3 nM), indicating cofactor-mediated allosteric effects [1] [5].

Kinetic analyses show mixed inhibition patterns for non-target enzymes like AKR1D1, where finasteride increases K_m without affecting V_max [3] [10].

Properties

Product Name

finasteride

IUPAC Name

(3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17?,18+,22-,23+/m0/s1

InChI Key

DBEPLOCGEIEOCV-NAYRGPGOSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.